Tubercidin 5'-triphosphate (tetralithium)
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Overview
Description
Tubercidin 5’-triphosphate (tetralithium) is a phosphorylated derivative of tubercidin, an adenosine analog. Tubercidin is known for its potent biological activities, including antiviral and antitumor properties. The compound is structurally characterized by a 7-deazapurine core linked to a ribose moiety through an N-glycosidic bond .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tubercidin 5’-triphosphate involves the phosphorylation of tubercidin. Tubercidin itself is produced by the bacterium Streptomyces tubercidicus. The biosynthetic pathway includes the utilization of phosphoribosylpyrophosphate and 7-carboxy-7-deazaguanine to construct the deazapurine nucleoside scaffold . The phosphorylation process typically involves adenosine kinase, which converts tubercidin to its mono-, di-, and tri-phosphorylated forms .
Industrial Production Methods: Industrial production of tubercidin and its derivatives often involves fermentation processes using Streptomyces species. The fermentation broth is then subjected to various purification steps to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions: Tubercidin 5’-triphosphate undergoes several types of chemical reactions, including:
Oxidation: Tubercidin can be oxidized to form various derivatives.
Reduction: The compound can undergo reductive deamination, catalyzed by NADPH-dependent reductase.
Substitution: Tubercidin can participate in nucleophilic substitution reactions due to its nucleoside structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reductive deamination typically requires NADPH as a cofactor.
Substitution: Nucleophilic substitution reactions often involve bases like sodium hydroxide.
Major Products: The major products formed from these reactions include various phosphorylated and deaminated derivatives of tubercidin .
Scientific Research Applications
Tubercidin 5’-triphosphate has a wide range of applications in scientific research:
Chemistry: It is used as a tool to study nucleoside analogs and their interactions with enzymes.
Medicine: The compound exhibits potent antiviral activity against flaviviruses and coronaviruses, including SARS-CoV-2. It also shows antitumor activity by inhibiting the synthesis of nucleic acids.
Industry: Tubercidin and its derivatives are used in the development of antiviral and anticancer drugs.
Mechanism of Action
Tubercidin 5’-triphosphate exerts its effects by incorporating into RNA and DNA, thereby inhibiting the synthesis of these nucleic acids. This incorporation disrupts the normal function of RNA and DNA polymerases, leading to the inhibition of viral replication and tumor cell proliferation . The compound also activates the retinoic acid-inducible gene I (RIG-I) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathways, which play roles in antiviral responses .
Comparison with Similar Compounds
Toyocamycin: Another deazapurine nucleoside with similar antiviral and antitumor properties.
Sangivamycin: A structurally related compound produced by Streptomyces rimosus with potent biological activities.
Cadeguomycin: An antibiotic with a similar structure and function.
Kanagawamicin: Another deazapurine nucleoside with antibacterial properties.
Uniqueness: Tubercidin 5’-triphosphate is unique due to its broad-spectrum antiviral activity and its ability to inhibit both RNA and DNA polymerases. Its tetralithium form enhances its solubility and stability, making it a valuable compound for research and therapeutic applications .
Properties
Molecular Formula |
C11H13Li4N4O13P3 |
---|---|
Molecular Weight |
530.0 g/mol |
IUPAC Name |
tetralithium;[[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C11H17N4O13P3.4Li/c12-9-5-1-2-15(10(5)14-4-13-9)11-8(17)7(16)6(26-11)3-25-30(21,22)28-31(23,24)27-29(18,19)20;;;;/h1-2,4,6-8,11,16-17H,3H2,(H,21,22)(H,23,24)(H2,12,13,14)(H2,18,19,20);;;;/q;4*+1/p-4/t6-,7-,8-,11-;;;;/m1..../s1 |
InChI Key |
HTXMWOCMKXYXBV-VFZRYETBSA-J |
Isomeric SMILES |
[Li+].[Li+].[Li+].[Li+].C1=CN(C2=NC=NC(=C21)N)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O |
Canonical SMILES |
[Li+].[Li+].[Li+].[Li+].C1=CN(C2=NC=NC(=C21)N)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O |
Origin of Product |
United States |
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